8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid chemical properties
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid chemical properties
An In-Depth Technical Guide to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No. 66411-22-1) is a bifunctional organic molecule built upon the 1,4-benzodioxane scaffold.[1][2] This core structure is considered a "privileged scaffold" in drug discovery, as it is a recurring motif in numerous biologically active compounds and clinically significant drugs.[3] The 1,4-benzodioxane framework is present in medications such as Doxazosin, used for hypertension, and Eliglustat, a treatment for Gaucher's disease.[4]
The subject molecule integrates three key functional groups onto this scaffold: a carboxylic acid, a primary aromatic amine, and the dihydrodioxine ring system. This unique combination makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[2][5] The carboxylic acid provides a handle for forming amides and esters, while the amino group allows for a wide array of chemical modifications. This guide offers a detailed exploration of its chemical properties, synthesis, and relevance for researchers in drug development.
Physicochemical and Computational Properties
The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data below, compiled from chemical databases, provides a snapshot of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid's key characteristics.
| Property | Value | Source |
| CAS Number | 66411-22-1 | [1][2][6] |
| Molecular Formula | C₉H₉NO₄ | [1][6][7] |
| Molecular Weight | 195.17 g/mol | [1][6] |
| Purity (Typical) | ≥95% - ≥99% | [1][2][8] |
| Topological Polar Surface Area (TPSA) | 81.78 Ų | [1] |
| LogP (Calculated) | 0.7382 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
The TPSA and LogP values suggest that the molecule possesses properties amenable to oral bioavailability, falling within the parameters outlined by common drug-likeness rules, such as Lipinski's Rule of Five.[4]
Caption: Chemical structure of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.
Synthesis and Reactivity
The synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is not extensively detailed in publicly available literature; however, a logical synthetic pathway can be inferred from established methods for creating substituted benzodioxanes.[9] The general strategy involves the formation of the dihydrodioxine ring, followed by functional group interconversion on the aromatic ring.
A plausible synthetic approach starts with a suitably substituted catechol, such as methyl 2,3-dihydroxy-4-nitrobenzoate. The critical dihydrodioxine ring is formed via a Williamson ether synthesis by reacting the catechol with 1,2-dibromoethane in the presence of a weak base like potassium carbonate.[9][10] The final step involves the reduction of the nitro group to the primary amine, typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using reducing agents like tin(II) chloride.
Caption: Plausible synthetic workflow for the target compound.
Reactivity Profile:
-
Carboxylic Acid: This group is a versatile handle for derivatization. It can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling reagents like HBTU or EDC) to generate libraries of compounds for structure-activity relationship (SAR) studies.[11]
-
Aromatic Amine: The primary amine at the 8-position is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. It is an activating group that directs electrophilic aromatic substitution to the ortho and para positions (C7 and C9, though C9 is part of the fused ring).
-
Aromatic Ring: The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group governs the reactivity of the benzene ring towards further substitution.
Spectroscopic Analysis: A Fingerprint of the Molecule
While specific spectral data for this exact compound is not readily published, its characteristic features can be reliably predicted based on the spectroscopy of its constituent functional groups.[12]
¹H NMR Spectroscopy:
-
Carboxyl Proton (-COOH): A broad singlet typically appearing far downfield, often >10-12 ppm. Its chemical shift is highly dependent on solvent and concentration.[12]
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. 6.0-7.5 ppm) for the two protons on the benzene ring, showing coupling to each other.
-
Dioxine Protons (-OCH₂CH₂O-): A singlet or a complex multiplet around 4.2-4.4 ppm, integrating to 4 protons.[13]
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3-5 ppm, whose position can vary and which can be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): Expected in the range of 165-185 ppm.[12]
-
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (~110-150 ppm), with carbons attached to oxygen and nitrogen appearing more downfield.
-
Dioxine Carbons (-OCH₂CH₂O-): Signals for these two equivalent carbons would typically appear around 64-65 ppm.[13]
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from approximately 2500 to 3300 cm⁻¹, resulting from strong hydrogen bonding.[14]
-
N-H Stretch (Amine): Two distinct peaks (symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring would likely place it at the lower end of this range (~1710 cm⁻¹).[12][14]
-
C-O Stretch: A strong band is expected between 1210 and 1320 cm⁻¹ associated with the carboxylic acid and ether linkages.[14]
Applications in Drug Discovery and Chemical Biology
The true value of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid lies in its potential as a scaffold and building block in medicinal chemistry.[5]
-
Scaffold for Library Synthesis: The dual functionality of the amine and carboxylic acid groups allows for orthogonal chemical modifications, making it an ideal starting point for creating diverse chemical libraries to screen against biological targets.
-
Bioisosteric Replacement: The carboxylic acid group is often a key pharmacophoric element, engaging in hydrogen bonding and electrostatic interactions with protein targets.[15] However, it can also impart undesirable properties like poor membrane permeability. This molecule allows researchers to create amide or other bioisosteric derivatives to modulate physicochemical properties while retaining biological activity.[16]
-
Probing Target Binding: By systematically modifying the amine and acid moieties, researchers can perform detailed SAR studies to understand the binding requirements of a target protein, such as an enzyme or receptor. The rigid benzodioxane core provides a stable platform to orient these functional groups in space.[3] Derivatives of the related benzodioxine carboxamide have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial target in cancer therapy.[9][10]
Experimental Protocol: Synthesis of Amide Derivatives
This protocol outlines a general procedure for coupling 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid with a primary amine, a common step in generating compound libraries for drug discovery.
Objective: To synthesize N-benzyl-8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxamide.
Materials:
-
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step activates the carboxylic acid, preparing it for nucleophilic attack. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-benzyl-8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is more than a simple chemical; it is a strategically designed building block that leverages a privileged medicinal chemistry scaffold. Its inherent physicochemical properties, combined with the versatile reactivity of its amino and carboxylic acid functional groups, make it a valuable asset for researchers and scientists in drug development. Understanding its core chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the synthesis of next-generation therapeutics.
References
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